![molecular formula C18H13N3 B4082447 N-2-pyridinyl-9-acridinamine](/img/structure/B4082447.png)
N-2-pyridinyl-9-acridinamine
Overview
Description
“N-2-pyridinyl-9-acridinamine” is a chemical compound with the molecular formula C18H13N3 . It is a derivative of acridine, a class of compounds that have a broad spectrum of biological activity and are of great interest to scientists .
Synthesis Analysis
The synthesis of acridine derivatives, including “N-2-pyridinyl-9-acridinamine”, often involves a Buchwald-Hartwig coupling reaction followed by acid-mediated cycloaromatization . This one-pot reaction affords pharmaceutically valuable 9-aminoacridines from readily available 2-bromobenzonitriles and arylamines .Molecular Structure Analysis
The molecular structure of “N-2-pyridinyl-9-acridinamine” consists of an acridine core with a pyridinyl group attached . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis
The chemical reactions involving “N-2-pyridinyl-9-acridinamine” and similar compounds are often catalyzed by palladium . The reaction was easily scaled-up to gram quantities, and this methodology was extended to the preparation of various useful 9-aminoacridines .Physical And Chemical Properties Analysis
“N-2-pyridinyl-9-acridinamine” has a molecular weight of 271.316 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Mechanism of Action
Future Directions
The future directions in the research of “N-2-pyridinyl-9-acridinamine” and similar compounds involve the development of more effective, more selective, and less toxic drugs . There is also interest in studying the electron binding to 9-acridinamine . The unique properties of acridine derivatives make them promising candidates for various applications in the pharmaceutical industry .
properties
IUPAC Name |
N-pyridin-2-ylacridin-9-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-3-9-15-13(7-1)18(21-17-11-5-6-12-19-17)14-8-2-4-10-16(14)20-15/h1-12H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEWFPBFQJVEEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-9-yl-pyridin-2-yl-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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